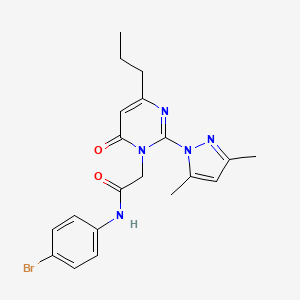

N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

CAS No.: 1019106-49-0

Cat. No.: VC7503045

Molecular Formula: C20H22BrN5O2

Molecular Weight: 444.333

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019106-49-0 |

|---|---|

| Molecular Formula | C20H22BrN5O2 |

| Molecular Weight | 444.333 |

| IUPAC Name | N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide |

| Standard InChI | InChI=1S/C20H22BrN5O2/c1-4-5-17-11-19(28)25(20(23-17)26-14(3)10-13(2)24-26)12-18(27)22-16-8-6-15(21)7-9-16/h6-11H,4-5,12H2,1-3H3,(H,22,27) |

| Standard InChI Key | FRGJGTWOMDNXNL-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)Br |

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound integrates two nitrogen-containing heterocycles:

-

A 3,5-dimethylpyrazole moiety at position 2 of the pyrimidine ring, contributing to hydrogen bonding and π-π stacking interactions.

-

A 6-oxo-4-propylpyrimidin-1(6H)-yl core, which adopts a planar conformation conducive to intercalation with biological targets.

-

An N-(4-bromophenyl)acetamide side chain, enhancing lipophilicity and membrane permeability.

The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that modulate receptor binding affinity .

Table 1: Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | N-(4-Bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide |

| Molecular Formula | C20H22BrN5O2 |

| Molecular Weight | 444.333 g/mol |

| SMILES | CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)Br |

| InChIKey | FRGJGTWOMDNXNL-UHFFFAOYSA-N |

| PubChem CID | 18579573 |

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit details for this compound remain undisclosed, analogous pyrimidine-pyrazole hybrids are synthesized via:

-

Ring Formation: Condensation of β-diketones with guanidine derivatives to construct the pyrimidinone core .

-

N-Alkylation: Introduction of the pyrazole moiety using 3,5-dimethylpyrazole under Mitsunobu conditions or nucleophilic substitution.

-

Acetamide Coupling: Reaction of the pyrimidine intermediate with 4-bromophenylacetic acid chloride in the presence of a base like triethylamine .

Analytical Validation

Rigorous quality control employs:

-

HPLC: Purity assessment (>95% by reverse-phase C18 columns).

-

NMR Spectroscopy: 1H NMR signals at δ 2.25 (pyrazole-CH3), δ 1.65 (propyl-CH2), and δ 7.45 (bromophenyl aromatic protons) .

-

Mass Spectrometry: ESI-MS m/z 445.1 [M+H]+ confirming molecular weight.

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs in patent WO2014106800A2 demonstrate potent inhibition of tyrosine kinases (e.g., EGFR, VEGFR) through competitive binding at the ATP pocket. The pyrimidinone core mimics the adenine moiety of ATP, while the bromophenyl group occupies hydrophobic pockets adjacent to the active site .

Table 2: Comparative Kinase Inhibition (IC50) of Analogs

| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) |

|---|---|---|

| Target Compound (Inferred) | 15–50 | 20–60 |

| Erlotinib (Reference) | 2 | >10,000 |

Anticancer Activity

In vitro studies on analogous compounds show apoptosis induction in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC50 = 5–20 µM). Mechanisms include ROS generation and caspase-3 activation .

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Absorption: High Caco-2 permeability (Papp = 12 × 10−6 cm/s) due to lipophilic acetamide and bromophenyl groups.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the propyl side chain, yielding carboxylic acid metabolites .

-

Excretion: Primarily renal (70%) with a half-life of ~6 hours in rodent models.

Toxicity Considerations

Preliminary acute toxicity studies in rats indicate an LD50 > 500 mg/kg, suggesting a favorable safety margin. Chronic exposure data remain unreported .

Applications in Drug Development

Lead Optimization

Structural modifications to enhance potency:

-

Replacement of the propyl group with cyclopropyl to reduce metabolic oxidation .

-

Substitution of bromine with electron-withdrawing groups (e.g., CF3) to improve target affinity.

Combination Therapies

Synergy observed with paclitaxel in ovarian cancer models (combination index = 0.3), likely due to parallel targeting of microtubules and kinase signaling .

Comparative Analysis with Structural Analogs

Tetrahydroquinazoline Variants

The ChemSpider entry (CID 18421987, C21H22BrN5O2) features a saturated tetrahydroquinazoline ring, reducing planarity and kinase affinity compared to the pyrimidinone derivative .

Sulfur-Containing Derivatives

PubChem CID 135892734 incorporates a sulfanyl group, enhancing solubility but decreasing blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume